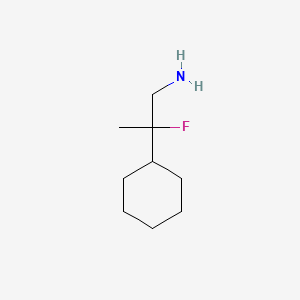

2-Cyclohexyl-2-fluoropropan-1-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amines, such as 2-Cyclohexyl-2-fluoropropan-1-amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group and a fluoropropan-1-amine group. The molecule has a total of 29 bonds, including 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 primary amine .

Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions. They can react with acid chlorides to form amides . They can also undergo E2 reactions, which are particularly relevant for amines in cyclohexane rings .

Physical and Chemical Properties Analysis

Amines, including this compound, have properties similar to those of alcohols. They can act as weak organic bases and can form salts with acids, which are soluble in water .

Wissenschaftliche Forschungsanwendungen

Synthesis of Functionalized β-Fluoro Amines

The sequential ring-opening of 2-(alkanoyloxymethyl)aziridinium salts by bromide and fluoride has been studied, highlighting a method to synthesize functionalized β-fluoro amines. This process demonstrates opposite regioselectivity, with bromide and fluoride attacking different carbon atoms in the aziridinium ion, leading to the production of 2-amino-1-fluoropropanes and minor quantities of isomeric 1-amino-2-fluoropropanes (D’hooghe & Kimpe, 2006).

Cyclohexene and Cyclohexyne Chemistry

Research on cyclohexenyl iodonium salts and their reaction with tetrabutylammonium acetate in aprotic solvents demonstrates an elimination-addition mechanism, leading to the formation of cyclohexyne intermediates. This mechanism allows for the synthesis of various substituted cyclohexynes, which serve as precursors in the production of regioisomeric products (Fujita et al., 2004).

Development of Novel Analgesics

Cebranopadol, a potent analgesic NOP and opioid receptor agonist, was developed from the optimization of lead compounds, showcasing the application of cyclohexane analogs in the development of new pharmacological agents. This research underscores the significance of structural modification in enhancing drug efficacy and specificity (Schunk et al., 2014).

Synthesis of Amine Building Blocks

The synthesis of amine stereoisomers as building blocks for discovery chemistry programs highlights the importance of fluorinated cyclohexanes. These compounds, particularly the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif, play a critical role in the development of novel chemical entities for various applications (Bykova et al., 2017).

Fluorescent Aminonaphthalic Anhydrides Synthesis

A formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride, facilitated by CuI and LiOH, has been developed to produce fluorescent 1-amino-2,3-naphthalic anhydrides. This method not only advances the synthesis of fluorescent compounds but also highlights the versatility of fluorinated cyclohexanes in organic synthesis (Lu et al., 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

“2-Cyclohexyl-2-fluoropropan-1-amine” is an amine, a class of compounds known to interact with various biological targets. Amines can act as bases, accepting protons and forming ammonium ions . They can also form hydrogen bonds, which allows them to interact with various biological molecules.

Mode of Action

The mode of action of amines can vary greatly depending on their structure and the environment. They can participate in a variety of chemical reactions, including nucleophilic substitutions .

Biochemical Pathways

Amines are involved in many biochemical pathways. For example, they can act as neurotransmitters, such as dopamine and serotonin, playing crucial roles in the nervous system .

Result of Action

The result of an amine’s action can vary greatly depending on its specific target and mode of action. For example, if an amine acts as a neurotransmitter, it can influence nerve signal transmission, affecting mood, sleep, and various other physiological processes .

Action Environment

The action of amines can be influenced by various environmental factors. For example, the pH of the environment can influence the protonation state of the amine, which can in turn influence its reactivity .

Eigenschaften

IUPAC Name |

2-cyclohexyl-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18FN/c1-9(10,7-11)8-5-3-2-4-6-8/h8H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPLSTFDQBIQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCCC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

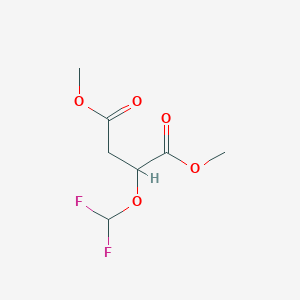

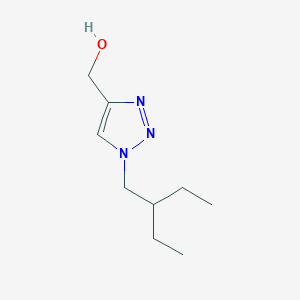

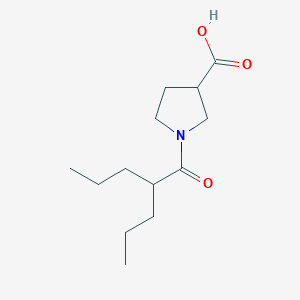

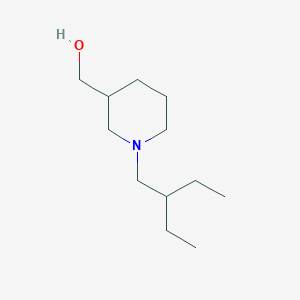

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1472221.png)

![(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1472224.png)

![N-[2-(3-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1472229.png)

![6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1472236.png)